2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid
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Overview
Description
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid is a chemical compound characterized by its unique spirocyclic structure.
Preparation Methods
The synthesis of 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid moiety can be replaced by other functional groups under suitable conditions
Scientific Research Applications
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid has been explored for its potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid can be compared with other spirocyclic compounds, such as:
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound shares a similar spirocyclic core but differs in functional groups and reactivity.
Oxaspiro[2.5]octane derivatives: These compounds have variations in the spirocyclic structure and exhibit different chemical and biological properties
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications.
Properties
CAS No. |
2913266-86-9 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(6-oxaspiro[2.5]octan-7-yl)acetic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-7-6-9(1-2-9)3-4-12-7/h7H,1-6H2,(H,10,11) |
InChI Key |
SXYBWAYQALAJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCOC(C2)CC(=O)O |
Origin of Product |
United States |
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